(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3-chloro-4-methylphenyl group and a 2,5-dimethoxyphenylmethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 3-chloro-4-methylphenyl group and the 2,5-dimethoxyphenylmethylidene group through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and methoxy-substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency. Purification methods such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17ClN2O4 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-4-5-13(10-16(11)20)22-19(24)15(18(23)21-22)9-12-8-14(25-2)6-7-17(12)26-3/h4-10H,1-3H3,(H,21,23)/b15-9- |
InChI Key |
AHFIUYRTBLJCPX-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)N2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)N2)Cl |
Origin of Product |
United States |
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